molecular formula C8H16O3 B14694753 Butyl (2S)-2-methoxypropanoate CAS No. 28310-92-1

Butyl (2S)-2-methoxypropanoate

Cat. No.: B14694753
CAS No.: 28310-92-1
M. Wt: 160.21 g/mol
InChI Key: JDJWQETUMXXWPD-ZETCQYMHSA-N
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Description

Butyl (2S)-2-methoxypropanoate (CAS 28310-92-1) is a chiral ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. Its structure features a methoxy (-OCH₃) group at the second carbon of the propanoate backbone and a butyl ester group, conferring unique stereochemical and physicochemical properties. The compound is a colorless liquid with applications in asymmetric synthesis, bio-based solvents, and pharmaceutical research due to its enantiomeric purity and reactivity .

Properties

CAS No.

28310-92-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butyl (2S)-2-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-5-6-11-8(9)7(2)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

JDJWQETUMXXWPD-ZETCQYMHSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC

Canonical SMILES

CCCCOC(=O)C(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-2-methoxypropanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-methoxypropanoic acid with butanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of esters. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which provide advantages in terms of scalability and process efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (2S)-2-methoxypropanoic acid and butanol.

    Transesterification: This reaction involves the exchange of the butyl group with another alcohol, resulting in the formation of a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: (2S)-2-methoxypropanoic acid and butanol.

    Transesterification: A different ester and butanol.

    Reduction: (2S)-2-methoxypropanol.

Scientific Research Applications

Butyl (2S)-2-methoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl (2S)-2-methoxypropanoate involves its interaction with specific molecular targets. In the case of its use as a solvent, the compound can dissolve various organic substances by disrupting intermolecular forces. When used as a reactant in chemical reactions, it participates in esterification, hydrolysis, and reduction processes by forming intermediates and transition states that facilitate the conversion of reactants to products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The table below compares Butyl (2S)-2-methoxypropanoate with key analogs, highlighting differences in substituents, ester groups, and biological relevance:

Compound Name Molecular Formula MW (g/mol) Substituent Ester Group Stereochemistry Key Properties/Applications
This compound C₈H₁₆O₃ 160.21 Methoxy (C2) Butyl S-configuration Asymmetric synthesis, bio-based solvent
Butyl (2S)-2-hydroxypropanoate C₇H₁₄O₃ 146.18 Hydroxy (C2) Butyl S-configuration Lactic acid metabolism studies
Ethyl (R)-2-methoxypropanoate C₆H₁₂O₃ 132.16 Methoxy (C2) Ethyl R-configuration Enzymatic substrate/inhibitor
Methyl 3-(4-FP)-2-methoxypropanoate C₁₁H₁₁FO₃ 210.20 4-Fluorophenyl (C3) Methyl - Enhanced metabolic stability, drug design
Butyl (2S)-2-(4-ethylphenoxy)propanoate C₁₅H₂₂O₃ 250.33 4-Ethylphenoxy (C2) Butyl S-configuration Hydrolyzes to active acid, receptor targeting

Key Comparative Insights

Substituent Effects
  • Methoxy vs. Hydroxy Groups: Replacing the methoxy group with a hydroxy group (as in Butyl (2S)-2-hydroxypropanoate) increases polarity and reduces lipophilicity, making it more suitable for metabolic studies related to lactic acid .
  • Fluorophenyl Substituents: Methyl 3-(4-fluorophenyl)-2-methoxypropanoate demonstrates enhanced metabolic stability and lipophilicity due to the electron-withdrawing fluorine atom, a critical feature in pharmaceutical design .
Ester Chain Length
  • Butyl vs. Ethyl/Methyl Esters: Longer alkyl chains (e.g., butyl) improve solubility in non-polar solvents, whereas shorter chains (e.g., ethyl or methyl) enhance volatility and reactivity in enzymatic reactions .
Stereochemical Influence
  • The S-configuration in this compound is crucial for its role in asymmetric synthesis, where it serves as a chiral auxiliary to produce enantiomerically pure pharmaceuticals. In contrast, the R-configuration in Ethyl (R)-2-methoxypropanoate may alter enzyme binding affinities .

Pharmaceutical Potential

  • Fluorinated analogs like Methyl 3-(4-fluorophenyl)-2-methoxypropanoate highlight the role of fluorine in improving drug stability and bioavailability, a strategy employed in antipsychotic and anticancer agents .

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